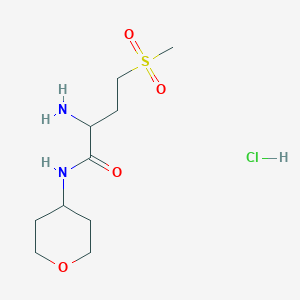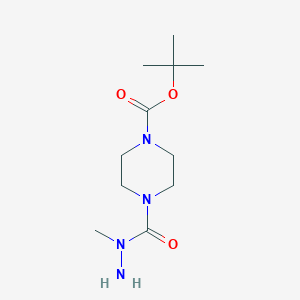![molecular formula C13H18BrN B1377424 11-Azatricyclo[7.4.1.0,5,14]tetradeca-1,3,5(14)-triene hydrobromide CAS No. 1432680-60-8](/img/structure/B1377424.png)
11-Azatricyclo[7.4.1.0,5,14]tetradeca-1,3,5(14)-triene hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“11-Azatricyclo[7.4.1.0,5,14]tetradeca-1,3,5(14)-triene hydrobromide” is a chemical compound with the molecular formula C13H18BrN . Its molecular weight is 268.19 g/mol . It’s used for research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. The compound’s molecular weight is 268.19 g/mol . Other properties such as boiling point and storage conditions are not specified .
Scientific Research Applications
Synthesis and Structural Analysis
Convergent Synthesis Approaches : Research has detailed the synthesis of complex molecular structures related to huperzine A, a potent inhibitor of acetylcholinesterase, which shares a basic ring system with the compound . The studies outline methods for constructing intricate molecular architectures, demonstrating the compound's relevance in synthetic chemistry (Kelly, Foricher, Mann, & Bentley, 2000) (Kelly, Foricher, Mann, & Bentley, 2003).
Crystal Structure Determinations : Studies have been conducted on hydrochlorides of related compounds, providing insights into their crystal structures and protonation characteristics. This information is crucial for understanding the molecular geometry and potential reactivity of similar compounds (Lodeiro, Bastida, Macías, Rodriguez, & Saint-Maurice, 2000).
Catalytic and Binding Applications
Catalytic Synthesis : Research has demonstrated the use of related compounds in catalytic synthesis, highlighting their potential in constructing complex molecular structures through cascade reactions. These studies underline the compound's relevance in facilitating diverse chemical transformations (Kadikova, D’yakonov, Nasretdinov, Dzhemileva, & Dzhemilev, 2020).
Molecular Recognition and Complexation : Certain studies have focused on the complexation properties of macrocyclic compounds, similar to the chemical structure , towards specific metal ions. This suggests potential applications in molecular sensing, selective binding, and possibly in catalysis (Tamayo, Pedras, Lodeiro, Escriche, Casabó, Capelo, Covelo, Kivekäs, & Sillanpää, 2007).
properties
IUPAC Name |
11-azatricyclo[7.4.1.05,14]tetradeca-1,3,5(14)-triene;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.BrH/c1-3-10-4-2-6-12-9-14-8-7-11(5-1)13(10)12;/h1,3,5,12,14H,2,4,6-9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOJVQDHBWNOPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCC3=CC=CC(=C23)C1.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Azatricyclo[7.4.1.0,5,14]tetradeca-1,3,5(14)-triene hydrobromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile hydrochloride](/img/structure/B1377341.png)
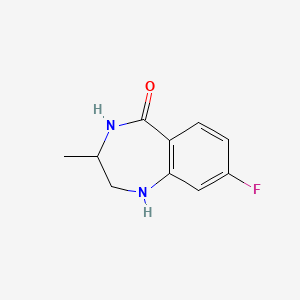
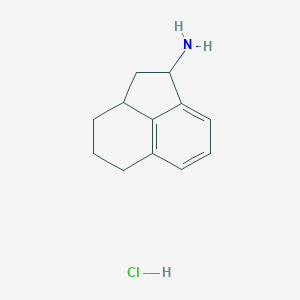
![Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride](/img/structure/B1377345.png)
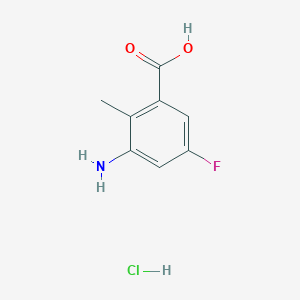
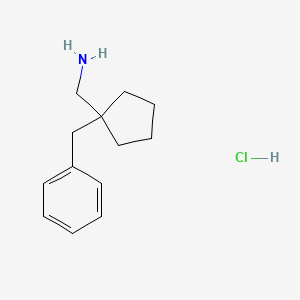
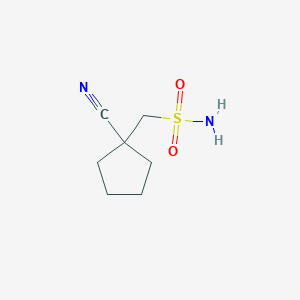
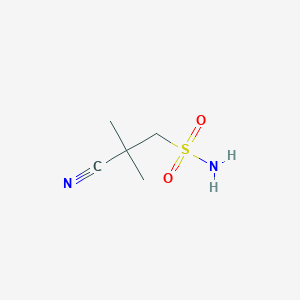
![4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid](/img/structure/B1377353.png)
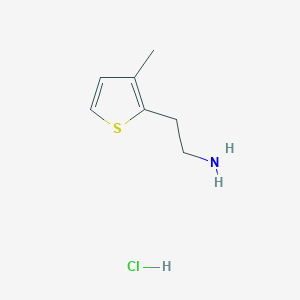
![3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid hydrochloride](/img/structure/B1377355.png)
![5-Chloroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B1377359.png)
